2-Furan-2-yl-2-piperidin-1-yl-ethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-yl)-2-piperidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c12-9-10(11-5-4-8-14-11)13-6-2-1-3-7-13/h4-5,8,10H,1-3,6-7,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAFITNXUAYSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CN)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391595 | |
| Record name | 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110358-80-0 | |
| Record name | 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Modifications and Derivatization Strategies of the 2 Furan 2 Yl 2 Piperidin 1 Yl Ethylamine Scaffold
Chemical Transformations and Substitutions on the Piperidine (B6355638) Ring System
The piperidine ring within the 2-furan-2-yl-2-piperidin-1-yl-ethylamine structure offers numerous avenues for chemical modification. Standard synthetic methodologies can be employed to introduce a wide array of substituents, thereby altering the steric and electronic properties of the molecule. These transformations can significantly influence the compound's interaction with biological targets.
Strategies for modifying the piperidine ring include:
Ring Substitution: Functional groups can be introduced at various positions on the carbon skeleton of the piperidine ring. This can be achieved through multi-step synthetic sequences starting from substituted piperidine precursors.
Ring-Opening and Rearrangement: More complex transformations can lead to ring-opened derivatives or rearranged piperidine structures, offering access to novel chemical space.
These modifications are often guided by structure-activity relationship (SAR) studies, where the impact of each change is systematically evaluated.
Modifications and Functionalization of the Furan (B31954) Ring Moiety
The furan ring is another key component of the scaffold that can be readily modified to modulate biological activity. The electron-rich nature of the furan ring makes it susceptible to various electrophilic substitution reactions.
Common modifications to the furan ring include:
Substitution at the 5-position: The C5 position of the furan ring is often the most reactive towards electrophiles. Halogenation, nitration, and acylation are common transformations at this position. researchgate.net
Replacement of the Furan Ring: In some instances, the entire furan ring can be replaced with other five-membered heterocycles, such as thiophene (B33073) or selenophene, or even with larger aromatic systems like indole (B1671886) or benzimidazole (B57391). nih.gov These changes can dramatically alter the electronic distribution and hydrogen bonding capabilities of the molecule. nih.gov
Introduction of Substituents on the Furan Ring: Beyond simple substitutions, more complex functional groups can be introduced to explore specific interactions with a target protein. For example, the introduction of a methyl group at the 5-position of the furan ring has been explored in some derivatives. nih.gov
The choice of modification is often driven by the desire to enhance binding affinity, improve selectivity, or alter the pharmacokinetic properties of the compound.
Variations in the Ethane-1,2-diamine Linker and Terminal Amine Functionality
Key derivatization strategies include:
Alteration of Linker Length: The two-carbon linker can be extended or shortened to optimize the distance between the furan-piperidine moiety and the terminal amine.
Substitution on the Linker: Introduction of substituents on the ethylene (B1197577) backbone can introduce chiral centers and restrict conformational flexibility.
Modification of the Terminal Amine: The primary amine can be alkylated, acylated, or incorporated into other functional groups. For instance, it can be converted to a secondary or tertiary amine, or even part of a larger heterocyclic system. chemscene.comuni.lu
These variations allow for a fine-tuning of the molecule's properties to achieve desired biological effects.
Incorporation into Fused Heterocyclic Systems
A powerful strategy to generate novel chemical entities with distinct biological profiles is to incorporate the this compound scaffold into larger, fused heterocyclic systems. This approach can lead to compounds with enhanced potency and selectivity.
The fusion of the core scaffold with a benzoxazole (B165842) ring system can be achieved through various synthetic routes, often involving the reaction of an appropriately functionalized precursor with a 2-aminophenol (B121084) derivative. The resulting compounds possess a rigid, planar structure that can facilitate strong interactions with biological targets.
The thiazolo[5,4-d]pyrimidine (B3050601) core is a well-established pharmacophore in medicinal chemistry. niscpr.res.inresearchgate.net Derivatives incorporating the this compound moiety have been synthesized and evaluated for their biological activities. mdpi.com These compounds often exhibit potent and selective interactions with specific receptors. mdpi.com For example, a series of 7-amino-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidines bearing a piperidine or a piperazine (B1678402) moiety at position 5 have been developed as adenosine (B11128) A2A receptor inverse agonists. mdpi.com
Table 1: Examples of Thiazolo[5,4-d]pyrimidine Derivatives
| Compound | R Group at Position 5 | Biological Target |
|---|---|---|
| Derivative 1 | Piperidine | Adenosine A2A Receptor |
This table is for illustrative purposes and does not represent an exhaustive list.
The benzothiazole (B30560) ring system is another privileged scaffold in drug discovery. niscpr.res.in Its incorporation with the this compound core can be accomplished through established synthetic protocols, such as the reaction of a 2-aminothiophenol (B119425) with a suitable carboxylic acid derivative or aldehyde. researchgate.net These fused systems have been investigated for a range of biological applications.
Structure Activity Relationship Sar Studies of 2 Furan 2 Yl 2 Piperidin 1 Yl Ethylamine Analogs
Influence of Furan (B31954) Moiety Modifications on Biological Interaction Profiles
Common bioisosteric replacements for a furan ring include thiophene (B33073), pyridine, and phenyl rings. researchgate.net Each of these can modulate the compound's interaction with a receptor. For instance, replacing the furan with a thiophene ring, as seen in compounds like 2-(thiophen-2-yl)-2-(piperidin-1-yl)ethanamine, can lead to altered binding affinities due to differences in the electronic nature and steric bulk of sulfur versus oxygen. moldb.com The thiophene ring, being more lipophilic than furan, can enhance binding to hydrophobic pockets within a receptor.
Furthermore, substitution on the furan ring itself can fine-tune activity. The introduction of small alkyl or halogen substituents can alter the electron density of the ring and create new points of interaction with a biological target. The position of these substituents is also critical, as it can influence the preferred conformation of the molecule.
| Furan Moiety Modification | Potential Impact on Biological Activity | Rationale |
| Replacement with Thiophene | Altered potency and selectivity | Differences in electronegativity, size, and lipophilicity between oxygen and sulfur. |
| Replacement with Phenyl | Increased lipophilicity, potential for new π-π interactions | The phenyl ring offers a different electronic distribution and greater potential for hydrophobic interactions. chemscene.comnih.gov |
| Introduction of Substituents | Fine-tuning of electronic properties and steric profile | Substituents can modulate the electron density of the ring and introduce new binding interactions. |
Role of Piperidine (B6355638) Ring Substituents in Ligand-Receptor Binding and Selectivity
For example, N-alkylation of the piperidine nitrogen can influence receptor affinity and selectivity. In a series of aminoethyl-substituted piperidine derivatives, N-methyl substitution was found to result in high σ1 receptor affinity, whereas N-ethyl substitution led to higher σ2 affinity. nih.gov The size and lipophilicity of the N-substituent can dictate how the molecule fits into and interacts with the binding pocket of a receptor. nih.gov
Substitutions at other positions on the piperidine ring can also modulate activity by introducing steric bulk or new functional groups for interaction. For instance, hydroxyl or alkyl groups on the piperidine ring can create new hydrogen bonding or hydrophobic interactions, respectively. ajchem-a.com
| Piperidine Ring Modification | Observed Effect in Analogous Compounds | Reference |
| N-Methyl Substitution | Increased σ1 receptor affinity | nih.gov |
| N-Ethyl Substitution | Increased σ2 receptor affinity | nih.gov |
| No N-substituent (secondary amine) | Markedly reduced σ1 affinity compared to N-methylated analogs | nih.gov |
| Introduction of fluorine atoms | Can enhance inhibitory properties | nih.gov |
Impact of the Ethylamine (B1201723) Chain Length and Branching on Biological Activity
The ethylamine chain acts as a linker between the furan-piperidine headgroup and a potential interaction point on the receptor. Its length and flexibility are critical for optimal positioning of the key pharmacophoric elements.
Lengthening or shortening the ethylamine chain can disrupt the ideal distance for binding. In studies of related piperazine (B1678402) derivatives, the extension of an alkyl linker chain was shown to decrease affinity for the H3 receptor. nih.gov This suggests that a two-carbon (ethyl) chain may be optimal for certain receptor interactions.
Branching on the ethylamine chain, for example by adding a methyl group to the alpha or beta carbon, would introduce a new chiral center and restrict the conformational freedom of the molecule. This can lead to more selective interactions with a specific receptor subtype but may also decrease affinity if the preferred conformation is not conducive to binding.
| Ethylamine Chain Modification | Potential Consequence | Rationale |
| Shortening to a methylamine (B109427) chain | May disrupt optimal binding distance | The spatial relationship between the aromatic/piperidine core and the terminal amine is critical. |
| Lengthening to a propylamine (B44156) chain | Can decrease affinity due to non-optimal positioning | nih.gov |
| Introduction of branching | Restricts conformational flexibility, may increase selectivity | A more rigid structure can lead to more specific interactions. |
Conformational Analysis and Identification of Bioactive Conformations in SAR
The flexible nature of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine allows it to adopt multiple conformations in solution. However, it is likely that only one or a small subset of these conformations is responsible for its biological activity (the "bioactive conformation"). Identifying this conformation is a key goal of SAR studies.
Computational modeling and spectroscopic techniques like NMR can be used to study the conformational preferences of the molecule. nih.gov For example, in related 2-aryl-3-methylpropyl derivatives, NMR has been used to estimate the populations of different conformers. hawaii.edu By comparing the conformational profiles of active and inactive analogs, researchers can build a hypothesis about the bioactive conformation.
Key conformational features to consider include the dihedral angle between the furan and piperidine rings and the orientation of the ethylamine side chain. The bioactive conformation is the one that presents the key pharmacophoric groups in the correct spatial arrangement to interact with the receptor.
Comparative SAR with Chemically Related Amine and Heterocyclic Scaffolds (e.g., pyrrolidine (B122466), morpholine)
Replacing the piperidine ring with other cyclic amines like pyrrolidine or morpholine (B109124) can provide valuable SAR insights. nih.govresearchgate.net These changes alter the size, shape, and basicity of the nitrogen-containing ring.
Pyrrolidine Analogs : Replacing the six-membered piperidine ring with a five-membered pyrrolidine ring would alter the geometry and basicity of the compound. Pyrrolidine is a more conformationally constrained ring system. nih.gov In some classes of compounds, this substitution can lead to changes in activity and selectivity. nih.gov
Morpholine Analogs : The replacement of piperidine with morpholine introduces an oxygen atom into the ring, which significantly reduces the basicity of the nitrogen and increases the polarity of the molecule. nih.gov In a study of piperidinothiosemicarbazones, morpholine-containing derivatives were generally less active than their piperidine and pyrrolidine counterparts, suggesting that the basicity of the cyclic amine is important for activity in that series. mdpi.com
| Heterocyclic Scaffold | Key Differences from Piperidine | Potential Impact on Activity | Reference |
| Pyrrolidine | Five-membered ring, more conformationally restricted | Can alter binding geometry and selectivity | nih.gov |
| Morpholine | Contains an oxygen atom, less basic, more polar | Reduced basicity can lead to decreased activity if an ionic interaction is important for binding. | nih.govmdpi.com |
Pharmacological and Biological Activity Profiling of 2 Furan 2 Yl 2 Piperidin 1 Yl Ethylamine and Its Analogs
Investigation of Receptor Binding Affinities and Modulatory Effects
The structural motifs present in 2-furan-2-yl-2-piperidin-1-yl-ethylamine are commonly found in ligands for G-protein coupled receptors (GPCRs), the largest family of cell-surface receptors and a major target for approved drugs. nih.gov
Adenosine (B11128) receptors (A₁, A₂A, A₂B, and A₃) are GPCRs involved in numerous physiological processes, making them attractive targets for therapeutic intervention. While direct binding data for this compound on adenosine receptors is not available in the current literature, studies on analogous structures provide insight into the potential of the furan (B31954) scaffold.
Research into 2-aryl-6-morpholinopurine derivatives has identified compounds with high affinity and selectivity for various adenosine receptor subtypes. mdpi.com In these analogs, an aryl group at the C-2 position of the purine nucleus is crucial for activity. mdpi.com For instance, compounds where the aryl group is a substituted phenyl ring have demonstrated significant antagonist potency at A₁ and A₃ receptors. mdpi.com The substitution pattern on the aryl ring significantly influences both potency and selectivity. diva-portal.org For example, a 2-fluoro-5-methoxyphenyl substituent at C-2 of a 9-methyl-6-morpholinopurine scaffold resulted in a compound (3v) with high affinity and selectivity for the A₃ receptor (pKᵢ = 7.83). diva-portal.org Another analog (3m) with a different substitution pattern showed high affinity and selectivity for the A₁ receptor. diva-portal.org
These findings suggest that the furan ring in this compound could serve as the aryl moiety necessary for interaction with adenosine receptors. The specific subtype selectivity would likely be modulated by the piperidine (B6355638) and ethylamine (B1201723) components, which would interact with other regions of the receptor binding pocket.
| Compound | Substituent (R1) at C-2 | Receptor Subtype | Binding Affinity (pKᵢ) |
|---|---|---|---|
| 3v | 2-F-5-MeOC₆H₃ | A₃ | 7.83 ± 0.16 |
| 3v | 2-F-5-MeOC₆H₃ | A₂B | 6.40 ± 0.16 |
| 3x | 2,3-di-HOC₆H₃ | A₁ | 8.23 ± 0.06 |
| 3l | 2-F-5-MeOC₆H₃ | A₃ | 5.28 ± 0.11 |
The cannabinoid receptor 1 (CB1) is a GPCR that is widely expressed in the central nervous system. nih.gov While orthosteric ligands that bind to the main active site have therapeutic potential, their use is often limited by psychoactive side effects. nih.govnih.gov Allosteric modulators, which bind to a topographically distinct site, offer an alternative approach by fine-tuning the receptor's response to endogenous cannabinoids. mdpi.com
Positive allosteric modulators (PAMs) can enhance receptor signaling, while negative allosteric modulators (NAMs) can inhibit it. nih.gov The first evidence for an allosteric binding site on the CB1 receptor came from indole (B1671886) derivatives such as Org27569. nih.govelsevierpure.com These compounds were found to enhance the binding of agonists while functionally inhibiting their activity. elsevierpure.com Structural studies have revealed that allosteric modulators can bind to an extrahelical site involving transmembrane helices TM2, TM3, and TM4. researchgate.net
There is currently no published research specifically linking this compound or its direct analogs to CB1 allosteric modulation. However, the field is an active area of research, and the structural complexity of this compound makes it a candidate for investigation. Its distinct heterocyclic and amine features could potentially interact with the non-canonical allosteric sites on the CB1 receptor.
Histamine receptors (H₁, H₂, H₃, H₄) are a class of GPCRs involved in allergic reactions, gastric acid secretion, and neurotransmission. nih.gov Antagonists of these receptors are well-established therapeutic agents. researchgate.net H₁ receptor antagonists are used to treat allergic conditions, while H₂ receptor antagonists reduce gastric acid. nih.govyoutube.com
Structurally, many histamine antagonists are comprised of a heterocyclic nucleus linked via a flexible chain to a basic amine group. Research into dual-activity ligands has led to the synthesis of hybrid molecules that combine pharmacophoric elements of both H₁ and H₂ antagonists. nih.govresearchgate.net For example, a series of cyanoguanidine derivatives was created by linking mepyramine-type H₁ antagonist substructures with moieties typical of H₂ antagonists like roxatidine or tiotidine. nih.govresearchgate.net In these hybrids, antagonist potency was influenced by the nature of the heterocyclic systems and the length of the spacer chain connecting the two pharmacophores. researchgate.net
The this compound scaffold contains a heterocyclic furan ring and a basic piperidine-ethylamine portion, which are features that could enable interaction with histamine receptors. While specific studies are required to confirm this, the general structural characteristics suggest a potential for histamine receptor antagonism.
Given that over 40% of approved drugs target GPCRs, identifying new ligands for this receptor superfamily is a major goal of drug discovery. nih.gov The vastness of the GPCR family presents opportunities for compounds like this compound and its analogs to exhibit novel activities. The furan ring, as a versatile heterocycle, is a component of many biologically active compounds.
Computational approaches are increasingly used to predict interactions between novel ligands and GPCRs. nih.gov Models such as DeepGPCR use non-structural interaction data to predict binding affinity, offering a way to screen large libraries of compounds against GPCR targets. nih.gov A ligand such as 4-(furan-2-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, which contains both a furan and a piperidine ring, has been identified as a ligand for the Glucagon-like peptide 1 receptor (GLP1R), demonstrating the potential for such scaffolds to interact with a range of GPCRs. nus.edu.sg The specific pharmacological profile of this compound would require extensive experimental screening to be fully elucidated.
Enzyme Inhibition Studies
Beyond GPCRs, the structural features of furan-containing compounds make them candidates for interacting with various enzymes.
The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.comtechnologynetworks.com The absence of a similar protease in humans suggests that Mpro inhibitors are less likely to cause side effects. indiatimes.com
Several furan-containing compounds have been investigated as Mpro inhibitors. The furan moiety can fit into specific pockets of the enzyme's active site. For example, in one furan-based analog, the furan ring was shown to bind to a portion of the P1' site, which typically accommodates small hydrophobic residues. nih.gov Although this particular compound was not highly active, it provided a structural basis for developing more potent analogs. nih.gov
Other research has identified potent Mpro inhibitors through screening and rational design. The veterinary antiviral drug GC-376 and the hepatitis C drug boceprevir have been identified as promising candidates that target Mpro. indiatimes.com Computational studies have also been used to design derivatives of known inhibitors, leading to novel compounds with enhanced binding affinities. researchgate.net While direct studies on this compound as an Mpro inhibitor have not been reported, the presence of the furan ring in its structure suggests that it and its analogs could be explored as potential scaffolds for the development of SARS-CoV-2 therapeutics.
| Compound Type | Example | Reported Activity |
|---|---|---|
| Organoselenium Compound | Ebselen | IC₅₀ = 0.67 μM |
| Bicyclo Proline Analog | MI-09 | EC₅₀ = 0.86 μM (in VeroE6 cells) |
| Bicyclo Proline Analog | MI-30 | EC₅₀ = 0.54 μM (in VeroE6 cells) |
| Peptidomimetic | Compound 10a | IC₅₀ = 3.889 µM |
Tankyrase Inhibition by Piperidinyl-Acetamide Compounds
Tankyrases (TNKS), members of the poly(ADP-ribose) polymerase (PARP) family, have emerged as significant targets in cancer therapy due to their role in the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. nih.gov The inhibition of tankyrases can lead to the stabilization of Axin, a key component of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and suppressing tumor growth.
Research has led to the identification of potent and selective tankyrase inhibitors. One notable compound, identified through a substructure search of a compound library, demonstrated significant inhibitory activity against the enzymatic auto-parsylation of Tankyrase 1 (TNKS1) with an IC50 of 8 nM. sci-hub.ru This compound is characterized by its ability to bind to both the nicotinamide pocket and an induced pocket of the enzyme. sci-hub.ru The binding to the nicotinamide pocket is facilitated by three hydrogen bonds, while another three hydrogen bonds are formed in the induced pocket. sci-hub.ru This dual-binding mechanism contributes to its high potency and selectivity. sci-hub.ru The crystal structure of human TNKS1 in complex with this inhibitor has provided a detailed molecular basis for these interactions, revealing key hydrophobic interactions with residues such as His1201 and Phe1188. sci-hub.ru
Further investigations into novel chemotypes for tankyrase inhibition have been conducted through virtual screening of large compound databases. mdpi.com These computational approaches, combined with in vitro biological evaluations, have successfully identified new scaffolds with significant inhibitory activity. In one such study, two compounds from a library of approximately 1.7 million were found to have IC50 values of less than 10 nM and 10 μM, respectively, in an immunochemical assay for TNKS2 inhibition. mdpi.com
The development of chemical tools targeting the non-catalytic functions of tankyrase is also an active area of research. This involves targeting the ankyrin repeat cluster (ARC) domain, which is responsible for substrate protein recruitment. icr.ac.uk Fragment-based drug discovery efforts have focused on developing antagonists for the TNKS2 ARC4 domain. While initial modifications of a furan motif did not enhance binding affinity, substitution with a quinoxaline group resulted in analogs with improved binding, achieving dissociation constants (Kd) of 240 µM and 120 µM. icr.ac.uk
Cyclooxygenase (COX-1, COX-2) Inhibition by Benzothiazole-Piperidine Derivatives
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins (PGs) and thromboxane (TX). mdpi.commdpi.com There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions, while COX-2 is inducible and is upregulated during inflammation and pain. slideshare.netnih.gov As such, the selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. mdpi.com
Derivatives incorporating benzothiazole (B30560) and piperidine moieties have been investigated as potential COX inhibitors. The structural features of these heterocyclic compounds allow for specific interactions within the active sites of the COX enzymes. The active site of COX-2 has an additional binding pocket compared to COX-1, due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2. mdpi.com This difference is often exploited in the design of selective COX-2 inhibitors.
In the broader context of piperidine derivatives, their role in modulating inflammatory responses has been explored. For instance, the natural piperidine alkaloid, piperine, has been shown to inhibit the generation of eicosanoids by suppressing the activity of COX-2 and thromboxane A2 synthase, while not affecting COX-1 activity. mdpi.com In macrophage cells, piperine significantly inhibited the conversion of arachidonic acid into prostaglandins PGE2 and PGD2 in a concentration-dependent manner. mdpi.com
Furthermore, studies on other heterocyclic systems have provided insights into COX inhibition. For example, a series of novel isoxazole derivatives demonstrated selectivity towards COX-2. One of the most potent compounds in this series exhibited a COX-2 IC50 value of 0.55 ± 0.03 µM, with a high selectivity index. nih.gov Similarly, novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone have been synthesized and evaluated as COX inhibitors. These compounds showed inhibitory activity against both COX-1 and COX-2, with all derivatives being more effective at inhibiting the COX-2 isoform than the reference drug, Meloxicam. mdpi.com Molecular docking studies of these compounds revealed that they occupy the active site of COX in a manner similar to Meloxicam. mdpi.com
Kinase Inhibition by Furan-Substituted Analogs
The furan scaffold is a key structural motif in a variety of biologically active compounds and has been incorporated into the design of numerous kinase inhibitors. nih.govmdpi.com Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer, making them important therapeutic targets.
One area of focus has been the development of multi-kinase inhibitors. For instance, 7-substituted 7-deaza-4′-thioadenosine derivatives, which incorporate a furan ring, have been synthesized and shown to act as multi-kinase inhibitors against targets such as TRKA, DYRK1A, DYRK1B, and CK1δ. nih.gov The design of these analogs aims to simultaneously occupy the hinge, hydrophobic, and ribose regions of the kinase active site. Structure-activity relationship (SAR) studies revealed that compounds with 7-thiofuranyl and 7-phenyl substituents exhibited excellent inhibition against CSNK1D. nih.gov However, analogs with bulkier groups or certain acetylene substitutions showed weaker or no inhibitory activity. nih.gov
Dibenzofuran derivatives, inspired by the natural product cercosporamide, have also been developed as dual inhibitors of Pim and CLK1 kinases. mdpi.com Pim kinases are validated targets for cancer therapy. Among the synthesized dibenzo[b,d]furan-4-carboxamide derivatives, one lead compound emerged as a potent inhibitor of Pim-1/2 kinases and also displayed a nanomolar IC50 value against CLK1. mdpi.com
Furthermore, the natural product staurosporine, a potent but non-selective kinase inhibitor, has served as a scaffold for developing more selective analogs. researchgate.net Synthetically tractable, carbohydrate-free staurosporine analogs, termed "staralogs," have been designed to be potent and highly selective inhibitors for analog-sensitive (AS) kinases. researchgate.net These staralogs can target AS mutants of kinases that are sensitive to other common inhibitors, thus expanding the utility of chemical genetic techniques for studying kinase signaling pathways. researchgate.net
The table below summarizes the inhibitory activity of selected furan-substituted kinase inhibitors.
| Compound Class | Target Kinases | Key Findings |
| 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives | TRKA, DYRK1A, DYRK1B, CK1δ, CSNK1D | 7-thiofuranyl and 7-phenyl substitutions showed excellent inhibition against CSNK1D. nih.gov |
| Dibenzo[b,d]furan-4-carboxamide Derivatives | Pim-1, Pim-2, CLK1 | A lead compound was identified as a potent Pim-1/2 inhibitor with a nanomolar IC50 against CLK1. mdpi.com |
| Staralogs (Staurosporine Analogs) | Analog-Sensitive (AS) Kinases | These compounds are potent and highly selective inhibitors of AS kinases, useful for chemical genetics. researchgate.net |
Antiproliferative and Cytotoxicity Assessments in Cell Lines
The evaluation of antiproliferative and cytotoxic effects of novel chemical entities is a cornerstone of anticancer drug discovery. Compounds featuring furan and piperidine moieties have been the subject of numerous studies to assess their potential in this regard.
A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects against four human cancer cell lines: K562 (leukemia), Colo-205 (colon cancer), MDA-MB 231 (breast cancer), and IMR-32 (neuroblastoma). nih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay was used to determine cell viability after 24 hours of treatment. Several compounds in this series, notably 6d, 6e, and 6i, demonstrated significant activity against all cell lines tested, with the exception of K562. nih.gov Compound 6d was highlighted as a particularly promising candidate for further development. nih.gov
In another study, 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives were investigated as inhibitors of cancer-related carbonic anhydrase isoforms. One of these compounds, 7h, showed an inhibitory effect on the proliferation of MCF-7 breast cancer cells under hypoxic conditions, with an IC50 value of 1.20 µM. nih.gov
The antiproliferative activity of mycalin A, a polybrominated C15 acetogenin, and its synthetic analogues was assessed against human melanoma (A375) and cervical adenocarcinoma (HeLa) cells. mdpi.com Mycalin A itself demonstrated IC50 values of 5.5 µM on A375 cells and 13 µM on HeLa cells after 48 hours of incubation. mdpi.com A structurally simplified lactone derivative of mycalin A, lacking the C1–C3 side chain, was found to be the most active among the synthesized compounds, exhibiting strong cytotoxicity against both cancer cell lines while being less toxic to normal human dermal fibroblasts. mdpi.com
Furthermore, a study on acridine/sulfonamide hybrids evaluated their antiproliferative activity against hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), and breast carcinoma (MCF-7) cell lines. mdpi.com Compounds 5b and 8b were identified as the most active against HepG2 cells. mdpi.com The cytotoxicity of these compounds was also tested against a normal cell line (THLE-2) to determine their selectivity index, a measure of their cancer-cell-specific toxicity. mdpi.com
The table below presents a summary of the cytotoxic activities of various compounds against different cancer cell lines, as measured by their IC50 values.
| Compound/Analog | Cell Line | IC50 (µM) |
| Compound 7h (piperidinyl-acetamide derivative) | MCF-7 (Breast) | 1.20 nih.gov |
| Mycalin A | A375 (Melanoma) | 5.5 mdpi.com |
| Mycalin A | HeLa (Cervical) | 13 mdpi.com |
Antimicrobial and Antifungal Activity Evaluations of Derived Compounds
The search for new antimicrobial and antifungal agents is driven by the increasing prevalence of drug-resistant pathogens. academicjournals.org Heterocyclic compounds, including those with furan and piperidine rings, are a rich source of potential new therapeutic agents in this field. orientjchem.orgbiointerfaceresearch.com
A study on novel piperidine derivatives evaluated their antimicrobial activity using the agar disc diffusion method against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria, as well as several fungal species. academicjournals.org One compound, designated as compound 6, demonstrated the strongest inhibitory activity against all seven bacterial strains tested and had the best minimum inhibitory concentration (MIC) values, ranging from 0.75 mg/ml to 1.5 mg/ml. academicjournals.org In terms of antifungal activity, some of the synthesized piperidine derivatives showed varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans, while others were inactive against the fungal species tested. academicjournals.org
Another study focused on the synthesis of new piperidine derivatives and their evaluation against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com The results, compared with the standard antibiotic chloramphenicol, showed that the synthesized compounds were active against both bacterial strains. One of the compounds, with a shorter hydrocarbon chain in its ester part, exhibited good activity against S. aureus. biointerfaceresearch.com
Furan-derived compounds have also been extensively studied for their antimicrobial properties. nih.gov A series of novel furan-derived chalcones and their corresponding 3,5-diaryl-∆2-pyrazoline derivatives were synthesized and screened against two Gram-positive bacteria (Staphylococcus aureus and Staphylococcus epidermidis), two Gram-negative bacteria (Escherichia coli and Klebsiella pneumoniae), and the fungus Candida albicans. mdpi.com Structure-activity relationship (SAR) analysis revealed that two of the chalcone derivatives, 2a and 2h, inhibited all the tested microbial species. mdpi.com A ∆2-pyrazoline derivative, 3d, was found to be selective for certain microbial species. mdpi.com Molecular docking studies suggested that these potent compounds likely bind to the active site of glucosamine-6-phosphate synthase, a key enzyme in microbial cell wall synthesis. mdpi.com
The table below summarizes the antimicrobial activity of representative compounds.
| Compound Class | Organism(s) | Activity/MIC |
| Piperidine Derivative (Compound 6) | Bacillus subtilis | MIC: 0.75 mg/ml academicjournals.org |
| Piperidine Derivative (Compound 6) | E. coli, S. aureus, K. pneumoniae | MIC: 1.5 mg/ml academicjournals.org |
| Furan-Derived Chalcones (2a, 2h) | S. aureus, S. epidermidis, E. coli, K. pneumoniae, C. albicans | Broad-spectrum inhibition mdpi.com |
| Furan-Derived ∆2-Pyrazoline (3d) | Various microbial species | Selective inhibition mdpi.com |
Anti-inflammatory Properties of Structural Analogs
Structural analogs containing furan and piperidine moieties have demonstrated significant potential as anti-inflammatory agents. orientjchem.orgijabbr.com The furan ring is a component of various compounds that can inhibit COX enzymes, which are key mediators of inflammation. orientjchem.orgresearchgate.net The anti-inflammatory effects of these compounds are often linked to their antioxidant properties, as they can scavenge free radicals and reactive oxygen species (ROS). nih.gov
For example, furan fatty acids exhibit anti-inflammatory activity that is closely associated with their ability to transfer an electron from the furan ring to a peroxyl radical or for the peroxyl radical to add to the ring. nih.gov This antioxidant action can mitigate oxidative stress, a key contributor to inflammation. Furthermore, some furan-containing compounds can suppress the production of pro-inflammatory cytokines like TNF-α, as well as other inflammatory mediators such as iNOS and chemokines, by inhibiting signaling pathways like NF-κB and MAPKs. nih.gov
A series of hydrazide-hydrazone derivatives incorporating a furan moiety were synthesized and evaluated for their anti-inflammatory properties in a carrageenan-induced inflammatory rat model. One of these compounds showed noteworthy anti-inflammatory activity. ijabbr.com
In the context of piperidine-containing structures, their anti-inflammatory potential has also been investigated. As mentioned previously, the natural alkaloid piperine inhibits COX-2 activity in macrophages, thereby reducing the production of inflammatory prostaglandins. mdpi.com
A study focused on a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, which can be considered structural analogs, revealed that a lead compound, compound 14, exhibited distinct anti-inflammatory activity in a model of carrageenan-induced aseptic inflammation. mdpi.com This broad-spectrum activity suggests that the compound may act on multiple targets within the inflammatory cascade.
The anti-inflammatory mechanism of these diverse structural analogs is often multifactorial. It can involve direct inhibition of enzymes like COX, reduction of oxidative stress, and modulation of key inflammatory signaling pathways. The lipophilicity conferred by certain structural features, such as aromatic rings on a furanone skeleton, can enhance the antioxidative and anti-inflammatory effects of these compounds. nih.gov
Anticonvulsant Properties of Furan- and Piperidine-Containing Heterocycles
The furan and piperidine heterocyclic ring systems are important structural motifs in a variety of biologically active compounds, including those with anticonvulsant properties. nih.gov The presence of these moieties in a molecule can influence its ability to interact with key targets in the central nervous system involved in seizure activity.
Research into furan derivatives has identified several compounds with significant anticonvulsant potential. For instance, a series of 5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiones were reported to have anticonvulsant strength comparable to the reference drugs mydocalmum and phenobarbital. nih.gov Another study on furan ring-containing dibenzofuranone-oxime derivatives also demonstrated their potential in controlling seizures induced by maximal electroshock (MES) and corazole. nih.gov Chalcones with a semicarbazone moiety, which can incorporate furan rings, have also been investigated. One such compound provided 100% protection in the MES test at a dose of 100 mg/kg and was found to be non-toxic in neurotoxicity tests. nih.gov
Piperidine alkaloids have also been explored for their anticonvulsant mechanisms. Piperine, for example, has been shown to delay the onset of tonic-clonic convulsions in various chemoconvulsant models, including those induced by pentylenetetrazole, strychnine, and picrotoxin. nih.gov Its mechanism of action is thought to be complex, potentially involving the antagonism of sodium and/or calcium channels, agonism of GABA receptors, and antagonism of kainate receptors. nih.gov Whole-cell patch-clamp analysis has suggested an inhibitory effect of piperine on Na+ channels, which likely contributes to its anticonvulsant effects. nih.gov
A study on a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, which included piperidine-containing analogs, identified a compound (compound 14) with robust, broad-spectrum anticonvulsant activity in several animal seizure models. mdpi.com This compound was effective in the MES test (ED50 = 49.6 mg/kg), the subcutaneous pentylenetetrazole (scPTZ) induced seizure model (ED50 = 67.4 mg/kg), and the psychomotor 6 Hz seizure model (ED50 = 31.3 mg/kg). mdpi.com Notably, it was also effective in a model of drug-resistant epilepsy. The mechanism of this compound is likely complex, involving the inhibition of sodium and calcium currents as well as TRPV1 receptor antagonism. mdpi.com
The table below summarizes the anticonvulsant activity of selected compounds containing furan or piperidine moieties.
| Compound/Class | Seizure Model | Activity/ED50 |
| Chalcone with semicarbazone | MES | 100% protection at 100 mg/kg nih.gov |
| Piperine | Pentylenetetrazole | Delayed onset of convulsions nih.gov |
| Compound 14 (pyrrolidin-dione derivative) | MES | 49.6 mg/kg mdpi.com |
| Compound 14 (pyrrolidin-dione derivative) | scPTZ | 67.4 mg/kg mdpi.com |
| Compound 14 (pyrrolidin-dione derivative) | 6 Hz (32 mA) | 31.3 mg/kg mdpi.com |
Immunomodulatory Effects and Mechanisms
The immunomodulatory potential of compounds structurally related to this compound can be inferred from studies on furan-containing molecules. Natural furan derivatives have been shown to exert regulatory effects on the immune system. nih.gov These compounds can modulate cellular activities by influencing key signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. nih.govresearchgate.net
For instance, furan fatty acids have demonstrated anti-inflammatory effects in animal models of arthritis. nih.gov A metabolite of furan fatty acids, 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid (CMPF), is hypothesized to have immunometabolic properties by potentially activating PPARs, which can influence immune cell metabolism and promote anti-inflammatory phenotypes. nih.gov The immunomodulatory effects of such compounds are often linked to their antioxidant activities as well. nih.gov
While specific studies on this compound are lacking, the presence of the furan moiety suggests a potential for immunomodulatory activity, possibly through mechanisms involving the regulation of inflammatory signaling pathways.
In Vitro and In Vivo Pharmacological Models for Activity Assessment
The pharmacological activity of novel compounds is typically assessed using a variety of in vitro and in vivo models. For analogs of this compound, the following assays are representative of the approaches used.
Cellular-based assays are fundamental in determining the biological effects of a compound at the cellular level. A common assay used for evaluating the cytotoxicity of furan and piperidine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation in response to a test compound.
For example, in a study of synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones, which share the piperidin-1-ylethylamine core, the viability of glioma cells was assessed. Several of these compounds were found to decrease cell viability and induce cell death through necrosis and late apoptosis. researchgate.netnih.gov Notably, these compounds showed selectivity, as they were not cytotoxic to primary astrocytes. nih.gov
Another example involves the evaluation of novel furan-based derivatives against breast cancer cell lines (MCF-7) and normal breast cell lines (MCF-10a). nih.gov In addition to cytotoxicity, cell cycle analysis using flow cytometry can be employed to determine if a compound induces cell cycle arrest at specific phases, such as the G2/M phase. nih.gov
Table 1: Cellular-Based Assays for Analogs of this compound
| Assay Type | Cell Line(s) | Measured Endpoint | Example Analog Class |
|---|---|---|---|
| MTT Assay | Glioma cells, Primary astrocytes | Cell Viability | 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones |
| Apoptosis Assay | Glioma cells | Necrosis and Apoptosis | 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones |
| MTT Assay | MCF-7, MCF-10a | Cytotoxicity | Furan-based derivatives |
Biochemical enzyme assays are crucial for identifying the specific molecular targets of a compound. For piperidine derivatives, enzyme inhibition assays are commonly performed, particularly for enzymes involved in neurodegenerative diseases. For instance, new piperidine derivatives have been evaluated for their dual inhibitory potency against acetylcholinesterase (AChE) and β-amyloid peptide (Aβ) aggregation, both of which are implicated in Alzheimer's disease. nih.gov
In a study of benzimidazole-based piperidine hybrids, the compounds were screened for their inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com The results, expressed as IC50 values, indicated moderate to good inhibitory activities. mdpi.com
Table 2: Biochemical Enzyme Assays for Piperidine Analogs
| Enzyme Target | Assay Type | Measured Endpoint | Example Analog Class |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | IC50 Value | Benzimidazole-based piperidine hybrids |
Receptor-binding assays are used to determine the affinity and selectivity of a compound for specific receptors. Piperidine and its derivatives are known to interact with a variety of receptors, particularly in the central nervous system. Radioligand binding assays are a common method to evaluate these interactions.
For example, piperidine/piperazine-based compounds have been screened for their affinity towards sigma-1 (S1R) and sigma-2 (S2R) receptors. nih.gov In these assays, a radiolabeled ligand (e.g., 3H-pentazocine for S1R) is used to compete with the test compound for binding to the receptor, allowing for the determination of the test compound's binding affinity (Ki value). nih.gov
Similarly, piperidine derivatives have been investigated as antagonists for the histamine H3 receptor (H3R) and sigma-1 receptor (σ1R). nih.gov These studies often involve competitive binding assays to determine the Ki values of the compounds at these receptors. Functional assays, such as mini-G protein recruitment assays, can then be used to determine if the compound acts as an agonist or antagonist at the receptor. nih.gov
Table 3: Receptor-Binding Assays for Piperidine Analogs
| Receptor Target | Assay Type | Measured Endpoint | Example Analog Class |
|---|---|---|---|
| Sigma-1 Receptor (S1R) | Radioligand Binding Assay | Binding Affinity (Ki) | Piperidine/piperazine-based compounds |
| Sigma-2 Receptor (S2R) | Radioligand Binding Assay | Binding Affinity (Ki) | Piperidine/piperazine-based compounds |
Computational Chemistry and Molecular Modeling Approaches in the Study of 2 Furan 2 Yl 2 Piperidin 1 Yl Ethylamine
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine, docking simulations would be instrumental in identifying potential biological targets and elucidating the binding mode at the atomic level.
Researchers would typically utilize the three-dimensional structure of the compound, which can be generated and optimized using computational chemistry software. This structure would then be docked into the binding sites of various protein targets. The selection of targets would be guided by the known pharmacology of similar furan (B31954) and piperidine-containing compounds. For instance, given the presence of the piperidine (B6355638) moiety, receptors in the central nervous system could be considered.
The output of a docking simulation is a set of poses, ranked by a scoring function that estimates the binding affinity. A lower binding energy generally indicates a more stable complex. Analysis of the top-ranking poses would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the furan ring or piperidine ring and the amino acid residues of the target protein. For example, studies on other furan-containing compounds have successfully used molecular docking to understand interactions with enzymes like tyrosinase. mdpi.com In such a study, the crystal structure of the target protein (e.g., from the Protein Data Bank, PDB ID: 2Y9X for tyrosinase from Agaricus bisporus) is prepared, and the ligand is docked to predict binding interactions with active site residues like ASN260 and MET280. mdpi.com
Table 1: Hypothetical Molecular Docking Parameters for this compound
| Parameter | Value/Method |
| Ligand Preparation | Energy minimization using a suitable force field (e.g., MMFF94) |
| Protein Preparation | Addition of hydrogen atoms, assignment of charges |
| Docking Software | AutoDock, Glide, GOLD |
| Search Algorithm | Genetic Algorithm, Monte Carlo |
| Scoring Function | Empirical-based, Force-field-based, Knowledge-based |
| Grid Box Definition | Centered on the active site of the target protein |
Molecular Dynamics Simulations to Elucidate Binding Kinetics and Conformational Changes
Following molecular docking, molecular dynamics (MD) simulations can provide deeper insights into the dynamic nature of the ligand-protein complex over time. An MD simulation would model the movement of atoms in the this compound-target complex within a simulated physiological environment (water, ions, temperature, and pressure).
These simulations can reveal the stability of the binding pose predicted by docking. If the ligand remains stably bound in the active site throughout the simulation, it lends confidence to the predicted binding mode. Furthermore, MD simulations can elucidate conformational changes in both the ligand and the protein upon binding. For instance, the flexibility of the ethylamine (B1201723) linker and the piperidine ring could be assessed, which might be crucial for adopting an optimal binding conformation.
Key analyses from MD simulations would include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular hydrogen bonds over the simulation trajectory. Such computational analyses have been applied to understand the interaction of furan derivatives with enzymes, revealing interactions with key residues in the active site pocket. mdpi.com
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, based on the principles of quantum mechanics, would be employed to investigate the intrinsic electronic properties of this compound. These calculations can provide a wealth of information about the molecule's reactivity and electrostatic potential.
Methods like Density Functional Theory (DFT) would be used to calculate various molecular descriptors. The distribution of electron density, for example, can highlight electron-rich and electron-deficient regions, which are prone to electrophilic and nucleophilic attack, respectively. The furan ring, with its oxygen heteroatom and pi-electron system, and the nitrogen atoms of the piperidine and ethylamine groups would be of particular interest.
Other important descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The electrostatic potential map would visualize the charge distribution across the molecule, indicating sites for potential intermolecular interactions.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction and Mechanistic Insights
In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. While no specific ADMET data exists for this compound, various computational models can be used to predict these properties.
Prediction of Metabolic Pathways and Metabolite Identification
The furan moiety is known to undergo metabolic activation. researchgate.netnih.gov Furan itself can be metabolized by cytochrome P450 enzymes, particularly CYP2E1, to form a reactive intermediate, cis-2-butene-1,4-dial (BDA). researchgate.netnih.gov This intermediate can then react with cellular nucleophiles. nih.gov Computational models can predict the sites of metabolism on this compound. The furan ring would be a primary focus for oxidative metabolism. nih.govresearchgate.net The software would identify atoms most susceptible to enzymatic attack, predicting the structures of potential metabolites. For example, it is known that 2-methylfuran (B129897) is metabolized to 3-acetylacrolein (AcA). nih.govresearchgate.net
Modeling of Cytochrome P450 Enzyme Interactions
To understand the metabolic fate of this compound, it is crucial to identify which cytochrome P450 (CYP) isozymes are involved in its metabolism. Molecular docking simulations can be performed to dock the compound into the active sites of major drug-metabolizing CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2). iu.edu These simulations can predict the binding affinity and orientation of the compound within the enzyme's active site, suggesting which isoforms are most likely to metabolize it. For instance, studies on other furan-containing compounds have investigated their inhibitory effects on specific CYP isoforms. nih.gov
Table 2: Predicted ADMET Properties for a Hypothetical Furan-Piperidine Compound
| Property | Predicted Value/Classification | Method |
| Human Intestinal Absorption | High | Rule-based models (e.g., Lipinski's rule of five) |
| Aqueous Solubility | Moderate | QSAR models |
| Plasma Protein Binding | High | QSAR models |
| CYP2D6 Inhibition | Inhibitor | Docking/QSAR |
| Hepatotoxicity | Potential risk | Structure-activity relationship (SAR) models |
Blood-Brain Barrier Permeability Modeling for Central Nervous System Targets
The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system. Computational models can predict the BBB permeability of this compound based on its physicochemical properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are often employed for this purpose. nih.gov These models use molecular descriptors such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors to predict the logBB value (logarithm of the brain-to-plasma concentration ratio). nih.gov The presence of the piperidine ring may influence its ability to cross the BBB. Various in vitro BBB models, such as those using primary cerebral microvascular endothelial cells or immortalized cell lines, can provide experimental data to validate these computational predictions. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govsysrevpharm.org The fundamental principle of QSAR is that the variations in the biological activities of compounds are dependent on the changes in their molecular features. sysrevpharm.org These models are instrumental in predicting the activity of new or untested chemical entities, thereby streamlining the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. nih.gov
In the context of this compound, QSAR modeling can be a powerful tool to predict its potential biological activities. This is achieved by developing a model based on a dataset of structurally related compounds with known activities. The model can then be used to estimate the activity of this compound.
The development of a QSAR model involves several key steps:
Data Set Selection: A series of compounds structurally related to this compound, along with their experimentally determined biological activities (e.g., IC₅₀, ED₅₀), are compiled. nih.gov This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.comresearchgate.net
Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors are calculated. These descriptors are numerical representations of the chemical and physical properties of the molecules. researchgate.net They can be broadly categorized as:
Constitutional (1D): Descriptors based on the molecular formula, such as molecular weight, number of atoms, and number of rings.
Topological (2D): Descriptors derived from the 2D representation of the molecule, reflecting its connectivity and branching. aimspress.com
Geometrical (3D): Descriptors that depend on the 3D coordinates of the atoms, such as molecular volume and surface area. pensoft.net
Physicochemical: Descriptors like lipophilicity (logP) and polarizability. pensoft.net
Electronic: Descriptors related to the electronic properties of the molecule, such as dipole moment and frontier orbital energies. pensoft.net
A hypothetical selection of molecular descriptors that could be calculated for this compound and its analogs is presented in Table 1.
Table 1: Examples of Molecular Descriptors for QSAR Analysis
| Descriptor Type | Descriptor | Description |
|---|---|---|
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Number of Rotatable Bonds (nRotb) | The number of bonds which allow free rotation around them. | |
| Topological | Wiener Index (W) | A distance-based topological index. |
| Kier & Hall Kappa Indices (κ) | Molecular shape indices. | |
| Physicochemical | LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | |
| Electronic | Dipole Moment (µ) | A measure of the polarity of the molecule. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
Model Development and Validation: Statistical methods are employed to establish a relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable) of the compounds in the training set. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). sysrevpharm.orgresearchgate.net
The predictive ability of the developed QSAR model is rigorously assessed through internal and external validation techniques. mdpi.com Internal validation often involves cross-validation procedures like leave-one-out (LOO), while external validation uses the test set of compounds that were not included in the model development. nih.govmdpi.com The statistical quality of the model is evaluated using various parameters, as shown in Table 2.
Table 2: Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| q² or r²cv (Cross-validated r²) | A measure of the predictive ability of the model obtained from cross-validation. | > 0.5 |
| r²pred (Predictive r² for external test set) | Measures the predictive power of the model for an external set of compounds. | > 0.5 |
Activity Prediction: Once a statistically robust and predictive QSAR model is established, it can be used to predict the biological activity of compounds not included in the original dataset, such as this compound. This is achieved by calculating the same set of molecular descriptors for the target compound and applying the derived QSAR equation.
For instance, a hypothetical QSAR model for a particular biological activity might be represented by the following linear equation:
Biological Activity (log 1/C) = β₀ + β₁ * Descriptor₁ + β₂ * Descriptor₂ + ... + βn * Descriptorₙ
Where C is the concentration of the compound required to produce a specific biological effect, and β are the regression coefficients determined from the training set.
By applying such a validated model, researchers can gain valuable insights into the potential efficacy of this compound for a specific biological target, thereby guiding further experimental investigations.
Analytical Methodologies for Characterization and Quantification of 2 Furan 2 Yl 2 Piperidin 1 Yl Ethylamine and Derivatives
Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic methods are fundamental in elucidating the molecular structure of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine. These techniques provide detailed information about the compound's atomic composition, functional groups, and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: Proton NMR spectra provide information on the chemical environment of hydrogen atoms. For a compound like this compound, specific resonances would be expected for the protons on the furan (B31954) ring, the piperidine (B6355638) ring, the ethylamine (B1201723) chain, and the chiral center. For instance, in related furan-piperidine structures, the protons of the piperidine moiety often appear as broad multiplets in the 1.4-2.6 ppm range. rsc.org The protons on the furan ring typically exhibit characteristic shifts between 6.0 and 7.5 ppm. rsc.org
¹³C NMR: Carbon NMR complements ¹H NMR by providing a signal for each unique carbon atom. In derivatives containing the furan ring, the carbon atoms typically resonate at specific chemical shifts, which can be influenced by deuteration. mdpi.com For example, the carbon attached to the formyl group in furan-2-carbaldehyde shows a significant isotope shift when deuterium (B1214612) is substituted for a proton. mdpi.com
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands for:
N-H stretching vibrations from the primary amine group.
C-H stretching from the aliphatic (piperidine, ethyl chain) and aromatic (furan) parts of the molecule.
C-N stretching vibrations.
C-O-C stretching characteristic of the furan ring. In studies of related furan derivatives, characteristic bands for the furan ring are readily identified. mdpi.com
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and formula. The electron ionization (EI) mass spectrum of a related compound, 2-ethylfuran (B109080), shows a distinct molecular ion peak that confirms its molecular weight. nist.gov For this compound, with a molecular formula of C₁₁H₁₈N₂O, the expected molecular weight is approximately 194.27 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. nih.gov
Table 1: Representative Spectroscopic Data for Furan-Containing Compounds This table presents data from related compounds to illustrate expected spectral features.
| Technique | Compound | Observed Features | Reference |
|---|---|---|---|
| ¹H NMR | 1-(1-(furan-2-yl)-3-phenylprop-2-yn-1-yl)piperidine | δ 7.53–7.51 (m, 2H), 7.50-7.44 (m, 1H), 7.35–7.33 (m, 2H), 2.59-2.57(m, 4H), 1.65-1.57(m, 4H), 1.47-1.44(m, 2H) | rsc.org |
| ¹³C NMR | 1-(1-(furan-2-yl)-3-phenylprop-2-yn-1-yl)piperidine | δ 138.5, 131.8, 128.5, 128.2, 128.0, 127.4, 123.3, 87.8, 86.0, 62.3, 50.6, 26.1, 24.4 | rsc.org |
| IR | Furan-2-carbaldehyde | Characteristic ν(O=C-H) bands between 2847 and 2715 cm⁻¹; sp²-CH bands at similar frequencies for deuterated and non-deuterated forms. | mdpi.com |
| MS (EI) | Furan, 2-ethyl- | Molecular Weight: 96.1271. Distinct mass spectrum available. | nist.gov |
Chromatographic Separation and Purification Techniques (High-Performance Liquid Chromatography, Thin-Layer Chromatography, Liquid Chromatography-Mass Spectrometry)
Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of furan-containing compounds. An HPLC method with diode-array detection (DAD) has been developed for the determination of a piperidinium (B107235) salt derivative containing a furan-phenyl-triazole structure. zsmu.edu.ua The selection of the column, mobile phase composition, and flow rate are critical for achieving good separation. For purity assessment and quantification, a validated HPLC method ensures accuracy, precision, and linearity.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used to monitor the progress of a chemical reaction. rsc.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and n-hexane), the separation of the product from the reactants can be visualized, allowing for a quick assessment of reaction completion. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly powerful for identifying and quantifying compounds in complex mixtures. In the analysis of newly synthesized 2-(furan-2-yl)-1-(piperidine-4-yl)-1H-benzo[d]imidazole derivatives, LC-MS was used for characterization. researchgate.net The liquid chromatograph separates the different components of the sample before they enter the mass spectrometer, which then provides mass information for each separated component, enabling unambiguous identification.
Table 2: Chromatographic Methods for Furan Derivatives
| Technique | Application | Details | Reference |
|---|---|---|---|
| TLC | Reaction Monitoring | Used to follow the completion of the synthesis of propargylamines, including a furan-piperidine derivative, using an EtOAc/n-hexane (20:80) mobile phase. | rsc.org |
| HPLC-DAD | Quantification | Development and validation of a method for a piperidinium compound containing a furan moiety. | zsmu.edu.ua |
| LC-MS | Characterization | Used to characterize a series of newly synthesized 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. | researchgate.net |
| GC-MS | Isomer Separation | A method was developed for the quantification of furan and alkylfurans, achieving complete separation of 2-ethylfuran and 2,5-dimethylfuran (B142691) isomers. | dtu.dk |
Purity Assessment and Impurity Profiling Methodologies
Assessing the purity of this compound and profiling its potential impurities are critical for quality control. The same techniques used for separation and characterization are applied here with a focus on sensitivity and quantification.
HPLC and LC-MS are the gold standards for purity assessment. By developing a validated HPLC method, the main compound can be quantified, and any impurities can be detected and their levels determined relative to the active pharmaceutical ingredient (API). Impurity profiling by LC-MS involves identifying the structure of unknown peaks by analyzing their mass spectra and fragmentation patterns.
NMR Spectroscopy can also be used for purity assessment. The presence of unexpected signals in a ¹H NMR spectrum can indicate impurities. By integrating the signals of the main compound and the impurities, a quantitative estimation of the purity can be made, provided the structures of the impurities are known or can be inferred.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful if volatile impurities are expected. It offers high resolution and sensitivity for separating and identifying such compounds. dtu.dk
The process of impurity profiling involves identifying and characterizing all significant impurities present in the sample. This is crucial as impurities can affect the compound's properties and, in a pharmaceutical context, its safety and efficacy.
X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis
In studies of related furan-2,5-dicarboxamide (B53072) derivatives, high-quality single crystals were obtained by slow evaporation from saturated solutions. mdpi.com The crystallographic analysis of these compounds revealed detailed information about their molecular geometry, including the planarity of the carboxamide groups relative to the furan ring. mdpi.com This type of analysis for this compound would definitively establish the relative stereochemistry at the chiral center and the preferred conformation of the piperidine ring in the solid state. This structural information is invaluable for understanding the molecule's physical properties and its potential interactions with biological targets.
Future Research Directions and Translational Perspectives for 2 Furan 2 Yl 2 Piperidin 1 Yl Ethylamine
Discovery and Elucidation of Novel Biological Targets for the Chemical Compound and its Analogs
A critical first step in harnessing the potential of 2-Furan-2-yl-2-piperidin-1-yl-ethylamine is the identification of its molecular targets. The furan (B31954) and piperidine (B6355638) rings are common motifs in many biologically active compounds, suggesting a broad range of possibilities. For instance, various furan-containing compounds have been identified as inhibitors of enzymes like SARS-CoV-2 main protease (Mpro) and tyrosinase. nih.govmdpi.com Similarly, piperidine-based structures are known to interact with targets such as glutaminase (B10826351) 1 (GLS1) and the ST2 receptor. nih.govnih.gov
Future research should employ a combination of high-throughput and computational screening methods to identify potential binding partners.
Target Fishing and Virtual Screening: Computational techniques, such as reverse docking, can screen the structure of this compound against libraries of known protein structures to predict potential interactions. nih.gov This can help prioritize targets for experimental validation.
Bioassay-Guided Screening: Testing the compound against a diverse panel of biological assays (e.g., enzyme inhibition, receptor binding, cellular assays) can uncover unexpected activities and lead to the identification of novel targets. nih.gov
Affinity-Based Proteomics: Techniques like affinity chromatography using the compound as a ligand can isolate binding proteins from cell lysates, directly identifying its molecular targets in a biological context.
By exploring these avenues, researchers can elucidate the primary pharmacological targets of this compound and its analogs, paving the way for focused therapeutic development.
Rational Design and Development of More Potent and Selective Derivatives
Once a primary biological target is identified, the principles of medicinal chemistry and rational drug design can be applied to develop derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govrsc.org This involves a systematic exploration of the structure-activity relationship (SAR), where modifications to different parts of the molecule are correlated with changes in biological activity. nih.govnih.gov
For this compound, key areas for modification include:
Furan Ring Substitution: Introducing substituents onto the furan ring can modulate electronic properties and create new interactions with the target protein.
Piperidine Ring Modification: Altering the piperidine ring, for example by introducing substituents or changing its conformation, can enhance binding affinity and selectivity.
Ethylamine (B1201723) Linker Variation: The length and flexibility of the ethylamine linker can be adjusted to optimize the orientation of the furan and piperidine moieties within the target's binding site.
The following table illustrates hypothetical modifications and their rationale in the context of rational drug design.
| Modification Site | Example Modification | Rationale for Improvement |
| Furan Ring | Addition of a nitro group | May enhance binding through specific interactions, as seen in other furan-based inhibitors. nih.gov |
| Piperidine Ring | Introduction of a methyl group | Can improve steric complementarity with the target binding pocket and enhance selectivity. chemicalbook.com |
| Ethylamine Linker | Constraining into a cyclic system | Reduces conformational flexibility, which can lead to a more favorable binding entropy and increased potency. |
| Amine Group | Conversion to an amide | Can introduce new hydrogen bonding opportunities and alter pharmacokinetic properties. |
These targeted modifications, guided by SAR studies and computational modeling, can lead to the development of lead compounds with superior therapeutic potential. nih.gov
Advanced Mechanistic Insights into Observed Biological Activities
Beyond identifying a biological target, understanding the precise mechanism of action is crucial for clinical translation. Future research must delve into the molecular and cellular consequences of the compound-target interaction.
Key experimental approaches include:
Enzymatic and Cellular Assays: For enzymatic targets, detailed kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive). nih.gov In cellular models, assays can measure downstream effects such as changes in signaling pathways, gene expression, or cell viability.
Structural Biology: Co-crystallization of the compound or its potent analogs with the target protein can provide atomic-level detail of the binding interactions, confirming computational predictions and guiding further design efforts.
Molecular Docking Simulations: These computational studies can investigate binding modes and interactions with target proteins, providing insights that complement experimental data. For example, simulations can reveal key interactions, such as those with specific amino acid residues at an enzyme's active site. mdpi.commdpi.com
A thorough understanding of the mechanism of action is essential for predicting both efficacy and potential off-target effects, forming a solid foundation for preclinical development.
Development of Novel Synthetic Strategies for Complex Analogs
The ability to synthesize a wide variety of analogs is fundamental to exploring the SAR and developing optimized drug candidates. While the core structure of this compound appears accessible, the creation of more complex derivatives will require advanced and flexible synthetic methodologies.
Future research in this area should focus on:
Modular Synthesis: Developing synthetic routes that allow for the easy and independent modification of the furan, piperidine, and linker components. This could involve multi-component reactions or late-stage functionalization strategies.
Stereoselective Synthesis: The chiral center at the junction of the furan and piperidine groups means that stereoisomers exist. Developing stereoselective synthetic methods is critical, as different isomers often have vastly different biological activities and safety profiles. shareok.org
Innovations in synthetic chemistry will be instrumental in expanding the chemical space around the this compound scaffold, enabling the creation of novel compounds with tailored properties.
Integration with Chemoinformatics and Artificial Intelligence in Drug Discovery and Development
Chemoinformatics and artificial intelligence (AI) are transforming modern drug discovery and offer powerful tools to accelerate the development of this compound and its analogs. frontiersin.org These computational approaches can analyze vast datasets to predict properties, generate novel ideas, and optimize research strategies. nih.gov
The following table summarizes key applications of AI and chemoinformatics in this context:
| Application Area | Specific AI/Chemoinformatics Tool | Objective |
| Target Identification | Virtual Screening, Reverse Docking | Predict and prioritize potential biological targets for the compound. nih.gov |
| Hit-to-Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) models | Model and predict how structural changes will affect biological activity to guide derivative design. frontiersin.org |
| De Novo Drug Design | Generative AI models | Design entirely new molecules based on the furan-piperidine scaffold with desired properties. frontiersin.org |
| ADMET Prediction | Machine Learning Models | Predict absorption, distribution, metabolism, excretion, and toxicity profiles to identify candidates with better drug-like properties early on. nih.gov |
| Synthesis Planning | Retrosynthesis Algorithms | Propose efficient synthetic routes for novel and complex analogs, potentially reducing costs and time. nih.gov |
By leveraging these advanced computational tools, researchers can make more informed decisions, reduce the number of trial-and-error experiments, and ultimately accelerate the journey from a promising chemical scaffold to a potential therapeutic agent. youtube.com
Q & A
Q. What are the optimized synthetic routes for 2-Furan-2-yl-2-piperidin-1-yl-ethylamine, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves condensation of furan-2-yl and piperidine derivatives under reflux conditions. For example, a related furan-piperidine compound was synthesized by refluxing reactants at 80°C with cellulose sulfonic acid as a catalyst, followed by extraction with ether and crystallization using ether-ethyl acetate mixtures . Key parameters to optimize include:
- Catalyst type : Acidic catalysts (e.g., cellulose sulfonic acid) improve yield.
- Reaction time : Monitor via TLC until completion (typically 4–6 hours).
- Purification : Use column chromatography or recrystallization for high-purity products.
Table 1 summarizes critical synthesis parameters:
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Temperature | 80°C | |
| Catalyst | Cellulose sulfonic acid | |
| Solvent System | Ether/Ethyl Acetate |
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C = 0.005 Å) and confirms stereochemistry .
- NMR spectroscopy : Compare experimental H/C shifts with computational predictions (e.g., DFT calculations).
- Mass spectrometry : Validate molecular weight (e.g., expected [M+H] ion).
Cross-referencing with databases like PubChem ensures consistency .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Waste disposal : Follow institutional guidelines for amine-containing compounds.
Note: Toxicity data are limited; assume acute toxicity and prioritize containment .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for furan-piperidine derivatives?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., methoxy, halogen) on the furan or piperidine rings .
- Biological assays : Test analogs against target receptors (e.g., CNS targets) using in vitro binding assays.
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities.
Example: A study on pyridine-piperidine analogs used IC values and logP calculations to correlate hydrophobicity with activity .
Q. How should researchers address contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Multi-technique validation : Use complementary methods (e.g., IR + Raman spectroscopy) to resolve ambiguous peaks.
- Isotopic labeling : Introduce N or C isotopes to clarify NMR assignments.
- Collaborative analysis : Cross-validate data with independent labs or databases like Acta Crystallographica .
Q. What strategies can mitigate the lack of ecological toxicity data for this compound?
- Methodological Answer :
- Biodegradation assays : Use OECD 301 protocols to assess microbial degradation in water/soil.
- Computational tools : Apply QSAR models (e.g., EPI Suite) to predict bioaccumulation (BCF) or toxicity (LC).
- Microcosm studies : Simulate environmental persistence in controlled ecosystems .
Q. How can ethical considerations in animal studies involving this compound be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
